molecular formula C11H8Br2N2O2 B13609939 methyl3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate

methyl3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13609939
M. Wt: 360.00 g/mol
InChI Key: DCZBSMWSMGHLDA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine atoms at the 3 and 4 positions of the phenyl and pyrazole rings, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 3-amino-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

    Oxidation: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylate
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties

Biological Activity

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is characterized by the presence of two bromine atoms and a carboxylate ester group, which contribute to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl and pyrazole moieties enhance binding affinity through hydrogen bonding and π-π interactions. The ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM .

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has also been utilized in studies focusing on enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity makes it a useful probe in biochemical assays.

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : Investigated for its potential as a pharmacophore in anti-inflammatory and analgesic drug development.
  • Materials Science : Studied for applications in synthesizing novel materials with unique electronic properties.
  • Biological Studies : Used as a probe to study enzyme interactions and receptor binding .

Study on Anticancer Activity

In one study, a series of pyrazole derivatives were synthesized and screened for their cytotoxic activity against MDA-MB-231 cells. Among these, several compounds exhibited significant growth inhibition and induced apoptosis, suggesting that structural modifications could enhance their anticancer properties .

Mechanistic Insights

Another study focused on the mechanism of action of pyrazole derivatives, revealing that certain substitutions on the pyrazole ring could lead to increased potency against specific cancer targets like BRAF mutants. This highlights the importance of structural optimization in developing effective anticancer agents .

Summary Table of Biological Activities

Activity Target IC50 (μM) Reference
AntiproliferativeMDA-MB-231 (breast)2.43 - 7.84
AntiproliferativeHepG2 (liver)4.98 - 14.65
Enzyme InhibitionVarious EnzymesN/A

Properties

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

methyl 5-bromo-2-(4-bromophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8Br2N2O2/c1-17-11(16)9-6-10(13)14-15(9)8-4-2-7(12)3-5-8/h2-6H,1H3

InChI Key

DCZBSMWSMGHLDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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